1,4-Dibromo-2,5-bis-dodecyloxy-benzene
Overview
Description
1,4-Dibromo-2,5-bis-dodecyloxy-benzene is an organic compound characterized by the presence of two bromine atoms and two dodecyloxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,5-bis-dodecyloxy-benzene can be synthesized through a multi-step process. One common method involves the bromination of 2,5-dihydroxy-1,4-dibromobenzene followed by the alkylation with dodecyl bromide. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,5-bis-dodecyloxy-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield 1,4-diamino-2,5-bis-dodecyloxy-benzene, while oxidation can produce 1,4-dibromo-2,5-dodecyloxy-quinone .
Scientific Research Applications
1,4-Dibromo-2,5-bis-dodecyloxy-benzene has several applications in scientific research:
Materials Science: Used in the synthesis of liquid crystals and organic semiconductors due to its unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-bis-dodecyloxy-benzene involves its interaction with molecular targets through its bromine and dodecyloxy groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution or oxidative addition.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of dodecyloxy groups.
1,4-Dibromo-2,5-difluorobenzene: Contains fluorine atoms instead of dodecyloxy groups.
1,4-Dibromo-2,5-bis(decyloxy)benzene: Similar but with shorter alkyl chains.
Uniqueness
1,4-Dibromo-2,5-bis-dodecyloxy-benzene is unique due to its long dodecyloxy chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications in materials science and organic synthesis that similar compounds may not be able to achieve .
Properties
IUPAC Name |
1,4-dibromo-2,5-didodecoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52Br2O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-28(32)30(26-27(29)31)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAVEAAQNNRASN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCCCCCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468727 | |
Record name | 1,4-Dibromo-2,5-bis-dodecyloxy-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137436-30-7 | |
Record name | 1,4-Dibromo-2,5-bis-dodecyloxy-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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